

Application Notes and Protocols: Glycyl-L-Tyrosine for Parenteral Nutrition Solutions

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Compound of Interest		
Compound Name:	Glycyl tyrosine	
Cat. No.:	B1441352	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-tyrosine is an essential aromatic amino acid crucial for protein synthesis and as a precursor for key neurotransmitters and hormones. However, its clinical use in parenteral nutrition (PN) formulations is significantly hampered by its poor solubility at physiological pH.[1][2] Glycyl-L-tyrosine, a dipeptide of glycine and L-tyrosine, overcomes this limitation with markedly enhanced solubility, serving as a stable and bioavailable source of L-tyrosine for patients requiring parenteral feeding.[3][4] Upon intravenous administration, Glycyl-L-tyrosine is rapidly hydrolyzed by peptidases in the body to release free glycine and L-tyrosine, which are then available for cellular metabolism.[3][5] This document provides detailed application notes and protocols for the use of Glycyl-L-Tyrosine in parenteral nutrition solutions.

Data Presentation

Table 1: Solubility of L-Tyrosine vs. Glycyl-L-Tyrosine

Compound	Solubility in Water at Neutral pH (25°C)	Fold Increase	Reference
L-Tyrosine	~0.45 g/L	-	
Glycyl-L-Tyrosine	~36.9 g/L	~82x	[6]



Table 2: Pharmacokinetic Properties of Intravenously

Administered Glycyl-L-Tyrosine

Parameter	Value	Species	Reference
Elimination Half-Life	3.4 ± 0.3 min	Human	[2]
Urinary Excretion (of infused amount)	~0.5%	Rat	[7]

Table 3: Clinical Outcomes of Glycyl-L-Tyrosine

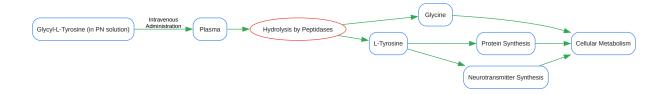
Supplementation in Parenteral Nutrition

Study Population	Key Findings	Reference
Phenylalanine-deficient rats	Maintained normal plasma and organ tyrosine concentrations, supported normal growth and nitrogen retention.[5]	[5]
Parenterally fed neonates	Determined a mean tyrosine requirement of 74 mg/kg/day and a safe intake level of 94 mg/kg/day.[8]	[8]
Neonatal piglets	Increased nitrogen retention from 67% to ≥84% with adequate Glycyl-L-tyrosine intake.[2]	[2]

Signaling and Metabolic Pathways Metabolic Fate of Glycyl-L-Tyrosine

Glycyl-L-tyrosine administered intravenously is rapidly cleared from the plasma and hydrolyzed by peptidases, primarily in the kidneys and liver, into its constituent amino acids, glycine and L-tyrosine. These free amino acids then enter their respective metabolic pathways.





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Metabolic pathway of Glycyl-L-Tyrosine.

Experimental Protocols

Protocol 1: Determination of Glycyl-L-Tyrosine and L-Tyrosine in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of Glycyl-L-Tyrosine and L-Tyrosine in plasma samples.

1. Sample Preparation:

- Collect blood samples in heparinized tubes and centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.
- To 100 μ L of plasma, add 100 μ L of an internal standard solution (e.g., N-methyl phenylalanine).
- Precipitate proteins by adding 200 μL of 6% (v/v) perchloric acid.
- Vortex the mixture for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
- Collect the supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial.

2. HPLC Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).



- Mobile Phase: Isocratic elution with 5% (v/v) acetonitrile in water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Detection: Fluorescence detector with excitation at 215 nm and emission at 283 nm.[9]
- Run Time: Approximately 10 minutes.
- 3. Quantification:
- Construct a standard curve using known concentrations of Glycyl-L-Tyrosine and L-Tyrosine.
- Calculate the concentration in plasma samples by comparing the peak area ratios of the analytes to the internal standard against the standard curve.

Protocol 2: Assessment of Physical Compatibility of Glycyl-L-Tyrosine with Lipid Emulsions

This protocol outlines a method to assess the physical compatibility of Glycyl-L-Tyrosine with intravenous lipid emulsions using light obscuration.

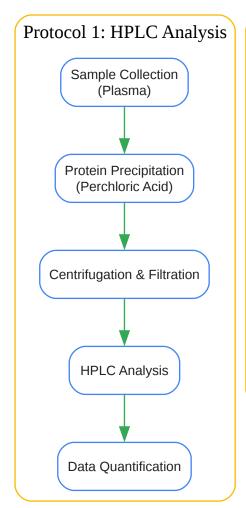
- 1. Sample Preparation:
- Prepare a stock solution of Glycyl-L-Tyrosine in sterile water for injection.
- In a clean glass container, mix the Glycyl-L-Tyrosine stock solution with the lipid emulsion (e.g., Intralipid®, SMOFlipid®) at the desired final concentration. A typical mixing ratio is 1:1 (v/v) to simulate Y-site administration.
- Prepare a control sample of the lipid emulsion mixed with sterile water for injection at the same ratio.
- Gently agitate the mixtures and let them stand at room temperature.
- 2. Light Obscuration Analysis:

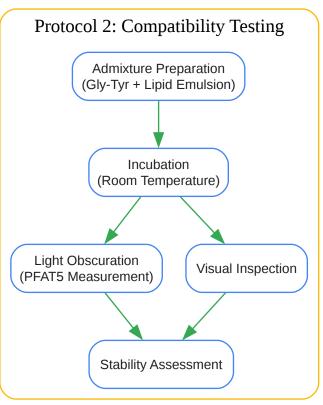


- At specified time points (e.g., 0, 1, 2, and 4 hours), analyze the samples using a light obscuration particle counter.
- The primary parameter to measure is the volume-weighted percentage of fat globules larger than 5 μ m (PFAT5).
- According to USP <729>, a PFAT5 value exceeding 0.05% indicates instability of the emulsion.
- 3. Visual Inspection:
- Visually inspect the admixtures against a light and dark background for any signs of phase separation, creaming, or discoloration.

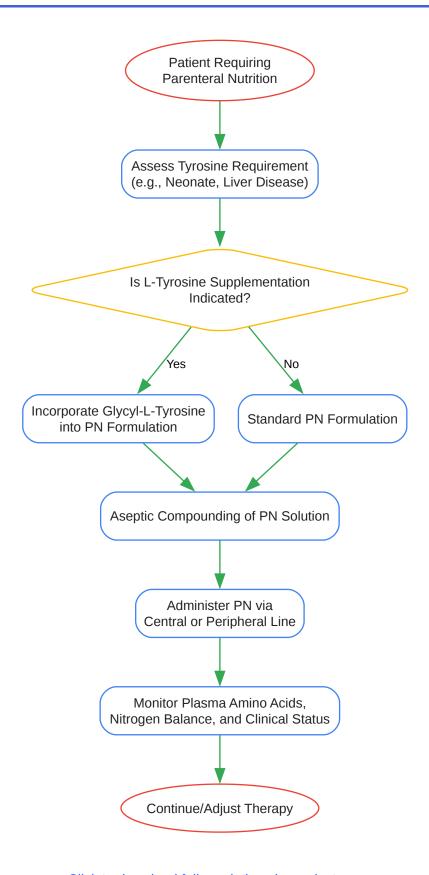
Experimental Workflow Diagram











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